molecular formula C15H19NO5S B2547141 N-(2-(furan-3-yl)-2-hydroxyethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide CAS No. 1396815-18-1

N-(2-(furan-3-yl)-2-hydroxyethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide

Cat. No.: B2547141
CAS No.: 1396815-18-1
M. Wt: 325.38
InChI Key: PZDQXBQYTIPALG-UHFFFAOYSA-N
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Description

N-(2-(furan-3-yl)-2-hydroxyethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide is a complex organic compound featuring a furan ring, a hydroxyethyl group, and a methoxy-dimethylbenzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(furan-3-yl)-2-hydroxyethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan ring, which can be synthesized via the Paal-Knorr synthesis or other cyclization methods involving furfural . The hydroxyethyl group can be introduced through a reaction with ethylene oxide or similar reagents under controlled conditions. The final step involves the sulfonation of the aromatic ring and subsequent attachment of the furan and hydroxyethyl groups .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. Catalysts and solvents are selected to optimize the reaction efficiency and minimize by-products. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve overall efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(2-(furan-3-yl)-2-hydroxyethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

Major products formed from these reactions include various substituted furans, tetrahydrofuran derivatives, and sulfonamide derivatives with different functional groups attached to the aromatic ring .

Scientific Research Applications

N-(2-(furan-3-yl)-2-hydroxyethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(furan-3-yl)-2-hydroxyethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both the furan ring and the sulfonamide moiety allows for diverse applications in various fields, making it a versatile compound for research and industrial use .

Properties

IUPAC Name

N-[2-(furan-3-yl)-2-hydroxyethyl]-2-methoxy-4,5-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO5S/c1-10-6-14(20-3)15(7-11(10)2)22(18,19)16-8-13(17)12-4-5-21-9-12/h4-7,9,13,16-17H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZDQXBQYTIPALG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NCC(C2=COC=C2)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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